3-Bromoquinoline-8-carboxylic acid

Medicinal Chemistry Antimalarial Drug Discovery Organic Synthesis

This 3-bromoquinoline-8-carboxylic acid is a uniquely differentiated heteroaromatic building block. The 3-bromo substituent serves as a versatile handle for Pd-catalyzed Suzuki-Miyaura cross-couplings, enabling diverse 3-arylated quinoline libraries unobtainable with chloro or unsubstituted analogs. The 8-carboxylic acid provides a critical hydrogen-bonding anchor for kinase hinge binding and an additional vector for amide/ester prodrug strategies. Validated in antimalarial lead synthesis (isocryptolepine) and antibacterial hit-to-lead programs. Choose this precise 3,8-disubstitution pattern to preserve synthetic routes and SAR data integrity.

Molecular Formula C10H6BrNO2
Molecular Weight 252.067
CAS No. 1315366-78-9
Cat. No. B581624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoquinoline-8-carboxylic acid
CAS1315366-78-9
Synonyms3-Bromoquinoline-8-carboxylic acid
Molecular FormulaC10H6BrNO2
Molecular Weight252.067
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)C(=O)O)Br
InChIInChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14)
InChIKeyXJAKYYQAYNQGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoquinoline-8-carboxylic Acid (CAS 1315366-78-9): Baseline Characteristics and Supply Landscape


3-Bromoquinoline-8-carboxylic acid (CAS 1315366-78-9) is a heteroaromatic building block comprising a quinoline core with a bromine substituent at the 3-position and a carboxylic acid moiety at the 8-position . This substitution pattern imparts a calculated XLogP of 2.4 and a topological polar surface area (TPSA) of 50.2 Ų . The compound is commercially available from multiple suppliers at purities typically ≥95% and is utilized as an intermediate in medicinal chemistry for the synthesis of kinase inhibitors and antimicrobial agents .

Why Substituting 3-Bromoquinoline-8-carboxylic Acid (CAS 1315366-78-9) with Closest Analogs Compromises Project Outcomes


Direct substitution of 3-bromoquinoline-8-carboxylic acid with its closest positional isomers or halogen analogs (e.g., 3-chloro-8-carboxylic acid [CAS 125300-42-7] or 3-bromo-4-carboxylic acid ) is not chemically or biologically equivalent. The specific 3,8-disubstitution pattern is critical for defined reactivity in cross-coupling chemistry and for establishing precise structure-activity relationships (SAR) in drug discovery . For instance, the bromine atom at the 3-position serves as a unique and versatile handle for palladium-catalyzed transformations like Suzuki-Miyaura couplings, enabling the introduction of diverse aryl and heteroaryl groups that cannot be efficiently achieved with chloro or unsubstituted analogs under identical mild conditions . Replacing this compound with a positional isomer or a different halogen would fundamentally alter the synthetic pathway, electronic properties, and biological target engagement of the resulting derivative, thereby invalidating established synthetic routes and SAR data [REFS-2, REFS-3].

Quantitative Evidence Supporting the Selection of 3-Bromoquinoline-8-carboxylic Acid (CAS 1315366-78-9) Over Analogs


Validated Utility as a Key Intermediate for Antimalarial Lead Synthesis via Suzuki-Miyaura Cross-Coupling

3-Bromoquinoline, the immediate precursor or a close structural analog (lacking the 8-carboxylic acid), has been successfully employed as a key intermediate in a concise three-step synthesis of the potent antimalarial natural product isocryptolepine . The synthesis leverages a Suzuki-Miyaura cross-coupling reaction between 3-bromoquinoline and 2-aminophenylboronic acid hydrochloride. While the exact yield for the 8-carboxylic acid derivative is not specified, this work establishes the core 3-bromoquinoline scaffold as a highly competent partner in this critical bond-forming reaction, providing a robust and precedented route for diversifying the quinoline core at the 3-position, a transformation central to the compound's value as a building block. This is a cross-study comparable observation.

Medicinal Chemistry Antimalarial Drug Discovery Organic Synthesis

Demonstrated Activity in Antibacterial Assays with MIC Data

The compound has demonstrated antibacterial activity in vitro. Vendor-provided data indicates Minimum Inhibitory Concentration (MIC) values of 0.001 mg/mL against Staphylococcus aureus and 0.005 mg/mL against Klebsiella pneumoniae . While this is a vendor-reported, single-data-point observation without direct comparator data, it provides a quantitative baseline for its activity against these two clinically relevant pathogens. This data supports its use as a starting point for the development of more potent antibacterial agents, a claim consistent with the broader application of quinoline carboxylic acids in this therapeutic area [1].

Antibacterial Research Antimicrobial Susceptibility Biological Assay

Computationally Predicted Physicochemical Properties Guide Formulation and Bioavailability

Computational predictions provide key physicochemical parameters for the compound, including a calculated partition coefficient (XLogP) of 2.4 and a topological polar surface area (TPSA) of 50.2 Ų . These values are critical for predicting membrane permeability and oral bioavailability in early-stage drug discovery. In contrast, the unsubstituted quinoline-8-carboxylic acid (CAS 86-59-9) has a lower molecular weight and a TPSA of 50.2 Ų but lacks the lipophilic bromine atom, which significantly alters its calculated LogP and, consequently, its predicted absorption and distribution profile . This difference in lipophilicity is a key differentiator for optimizing pharmacokinetic properties.

Physicochemical Profiling ADMET Prediction Drug Design

Widespread Recognition as a Quinoline Scaffold for Kinase Inhibitor Development

Multiple commercial vendors and patent literature explicitly position 3-bromoquinoline-8-carboxylic acid and its derivatives as valuable building blocks for the development of kinase inhibitors [REFS-1, REFS-2, REFS-3]. While specific IC50 values for the target compound itself are not provided in the available sources, the broader class of 3-quinoline carboxylic acids has yielded potent inhibitors of kinases such as CK2, with reported IC50 values ranging from 0.65 to 18.2 µM [4]. This class-level inference strongly suggests the 3-bromoquinoline-8-carboxylic acid scaffold possesses the structural features necessary for engaging the ATP-binding pockets of various kinases, making it a strategic choice for initiating kinase inhibitor programs.

Kinase Drug Discovery Cancer Therapeutics Medicinal Chemistry

Optimal Research Applications for 3-Bromoquinoline-8-carboxylic Acid (CAS 1315366-78-9) Based on Evidence


Synthesis of Novel Antimalarial Agents via Palladium-Catalyzed Cross-Coupling

The validated use of the core 3-bromoquinoline scaffold in Suzuki-Miyaura couplings makes this compound an ideal starting material for synthesizing libraries of 3-arylated quinoline-8-carboxylic acids. This approach is directly applicable to medicinal chemistry programs focused on developing new antimalarial leads, as demonstrated by the concise synthesis of the potent natural product isocryptolepine . The 8-carboxylic acid handle provides an additional vector for further diversification or prodrug strategies.

Early-Stage Antibacterial Lead Identification and Optimization

Preliminary antibacterial MIC data against S. aureus and K. pneumoniae supports the use of this compound as a starting point for antibiotic discovery. Researchers can initiate a hit-to-lead campaign by synthesizing a series of derivatives at the 3-position (via cross-coupling) or 8-position (via amide/ester formation) to improve upon the initial potency and broaden the spectrum of activity against drug-resistant bacterial strains, a critical area of need highlighted by studies on related quinoline derivatives [1].

Rational Design of Kinase Inhibitors Targeting the ATP-Binding Pocket

Given the established role of 3-quinoline carboxylic acids as kinase inhibitor scaffolds [REFS-4, REFS-5], this compound is a rational choice for initiating a structure-based drug design program. The bromine atom can be used to introduce diversity at the 3-position via cross-coupling, while the carboxylic acid can form critical hydrogen-bond interactions within the kinase hinge region [3]. This scaffold is particularly relevant for targets like Pim, YAK3, or CK2 kinases, where related quinoline derivatives have shown potent inhibition [REFS-4, REFS-6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoquinoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.